Antazoline hydrochloride

概要

説明

アンタゾリン塩酸塩は、抗コリン作用を有する第一世代の抗ヒスタミン薬です。 鼻づまりの緩和と、アレルギー性結膜炎の症状を緩和するために、通常はナファゾリンと組み合わせて点眼薬として使用されます .

準備方法

合成ルートと反応条件

アンタゾリン塩酸塩は、ベンジルアミンとグリオキサールを反応させて中間体イミダゾリン化合物を生成する多段階プロセスによって合成できます。 この中間体は次にベンジルクロリドと反応してアンタゾリンを生成し、その後塩酸で処理して塩酸塩に変換されます .

工業的生産方法

工業的な環境では、アンタゾリン塩酸塩の製造は同様の合成ルートに従いますが、より大規模に行われます。 このプロセスは、収率と純度を最適化するために、高圧反応器と連続フローシステムを使用して、一貫した生産を確保することがよくあります .

化学反応解析

反応の種類

アンタゾリン塩酸塩は、イミダゾリン環とベンジル基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加できます .

一般的な試薬と条件

置換反応: 一般的に、アルキルハライドなどの試薬を含み、穏やかな温度から中程度の温度で行われます。

酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用して行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、使用される特定の試薬や条件に応じて、さまざまな置換イミダゾリンとベンジル誘導体があります .

化学反応の分析

Table 1: Degradation Product Identification

| Condition | Degradation Product | Analytical Method | Reference |

|---|---|---|---|

| Reflux at high pH (9–11) | N-Benzyl-N-phenylglycine | HPLC, NMR, MS |

This degradation occurs via cleavage of the imidazoline ring, resulting in the formation of N-benzyl-N-phenylglycine. Stability studies indicate that the compound is more stable in acidic formulations (pH 5–6.5) .

Stability Under Thermal and pH Conditions

This compound demonstrates temperature- and pH-dependent stability:

Table 2: Stability Profile

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Thermal Decomposition | >150°C | Gradual decomposition; no autoignition | |

| Aqueous Stability | pH 5–6.5 (1% solution) | Stable for >24 hours | |

| pH >8 | Rapid hydrolysis |

The compound remains stable in neutral to slightly acidic aqueous solutions but degrades in alkaline environments or at elevated temperatures .

Reactivity with Oxidizing Agents

This compound exhibits incompatibility with strong oxidizing agents, leading to redox reactions. While specific reaction products are not fully characterized, safety data highlight:

Table 3: Interaction with Oxidizers

| Oxidizing Agent | Reaction Outcome | Precaution | Reference |

|---|---|---|---|

| Peroxides, Chlorates | Exothermic decomposition | Avoid storage with oxidizers |

These reactions necessitate careful handling to prevent hazardous decomposition .

Dissociation and Ionization Behavior

The compound’s dissociation constants and ionization patterns influence its solubility and reactivity:

- pKa : 8.3 (imidazoline nitrogen), facilitating protonation in physiological conditions .

- Collision Cross-Section (CCS) :

These properties underpin its behavior in chromatographic and mass spectrometric analyses.

科学的研究の応用

Hepatitis B Virus Inhibition

Recent research has identified antazoline hydrochloride as a promising candidate for the treatment of Hepatitis B virus (HBV) infections. A study conducted using a high-throughput evaluation system revealed that antazoline effectively reduces HBV DNA in a dose-dependent manner. The effective concentration (EC50) for antazoline was found to be 2.910 μmol/L in HepAD38 cells and 2.349 μmol/L in Huh7 cells, indicating its potent antiviral activity against HBV .

Table 1: Antiviral Efficacy of this compound

| Cell Line | EC50 (μmol/L) | Mechanism of Action |

|---|---|---|

| HepAD38 | 2.910 | Inhibits release phase of HBV life cycle |

| Huh7 | 2.349 | Reduces mature HBV particle release |

Pharmacological Cardioversion in Atrial Fibrillation

Antazoline has been studied for its efficacy in the rapid pharmacological cardioversion of atrial fibrillation (AF). Clinical studies indicate that it is at least as effective as other antiarrhythmic agents such as propafenone and amiodarone, with a high success rate in restoring sinus rhythm .

Table 2: Efficacy Comparison in Cardioversion Studies

| Drug | Success Rate (%) | Complications Rate (%) |

|---|---|---|

| Antazoline | 85.3 | Low |

| Propafenone | Comparable | Moderate |

| Amiodarone | Lower | Higher |

Clinical Studies Overview

- A multicenter study involving 1365 patients demonstrated that intravenous antazoline led to successful termination of AF in 85.3% of cases, outperforming amiodarone and showing comparable efficacy to propafenone .

- The mechanism by which antazoline exerts its antiarrhythmic effects includes prolongation of the atrial refractory period and alteration of membrane permeability to sodium and potassium currents .

Safety Profile and Side Effects

The safety profile of antazoline has been evaluated across various studies, indicating a low incidence of serious adverse effects during its use for cardioversion . However, caution is advised when administering it to patients with organic heart disease due to its negative ionotropic effects.

Conclusion and Future Directions

This compound demonstrates significant potential beyond its antihistaminic properties, particularly in the fields of antiviral therapy and cardiology. Its efficacy against HBV and its role in pharmacological cardioversion highlight the need for further clinical trials to establish its safety and effectiveness comprehensively.

Future research should focus on:

- Long-term safety studies in diverse patient populations.

- Mechanistic studies to elucidate the pathways involved in its antiviral action.

- Randomized controlled trials comparing antazoline with other established therapies for AF.

作用機序

アンタゾリン塩酸塩は、ヒスタミンH1受容体に結合することで作用し、内因性ヒスタミンの作用を阻害します。 これにより、鼻づまりやアレルギー性結膜炎など、ヒスタミン放出に関連する症状が一時的に緩和されます . この化合物の抗コリン作用も、分泌物を減らし、症状をさらに緩和することに寄与しています .

類似の化合物との比較

類似の化合物

ナファゾリン: アンタゾリン塩酸塩と組み合わせて、血管収縮作用のために使用されることがよくあります.

フェニラミン: 抗コリン作用が似ている、別の第一世代の抗ヒスタミン薬です.

テトリゾリン: 血管収縮作用と鼻充血除去作用のために、点眼薬で使用されます.

独自性

アンタゾリン塩酸塩は、抗ヒスタミン薬と抗コリン作用薬の両方としての二重の作用でユニークです。 この組み合わせにより、ヒスタミン放出と過剰な分泌の両方が問題となるアレルギー性疾患の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Naphazoline: Often used in combination with antazoline hydrochloride for its vasoconstrictive properties.

Pheniramine: Another first-generation antihistamine with similar anticholinergic effects.

Tetryzoline: Used in eye drops for its vasoconstrictive and decongestant properties.

Uniqueness

This compound is unique in its dual action as both an antihistamine and an anticholinergic agent. This combination makes it particularly effective in treating allergic conditions where both histamine release and excessive secretions are problematic .

生物活性

Antazoline hydrochloride is a first-generation antihistamine primarily known for its role as a histamine H1 receptor antagonist. Its biological activities extend beyond mere antihistaminic effects, showcasing a range of pharmacological properties that warrant detailed exploration.

Antazoline selectively binds to the histamine H1 receptors without activating them, effectively blocking the action of endogenous histamine. This antagonistic action leads to relief from symptoms associated with allergic reactions, such as nasal congestion and allergic conjunctivitis. The drug's mechanism can be summarized as follows:

- Binding : Antazoline binds to the H1 receptor with a high affinity (dissociation constant ) .

- Inhibition : By occupying the receptor, it prevents histamine from exerting its effects, which include smooth muscle contraction and increased vascular permeability .

Pharmacokinetics

Research on the pharmacokinetics of this compound has shown varying absorption and distribution characteristics:

- Absorption : The exact absorption profile in humans remains largely undocumented; however, studies in animal models indicate significant systemic availability.

- Distribution : Antazoline demonstrates a potential ability to cross the blood-brain barrier, which could explain some central nervous system (CNS) effects associated with its use .

- Metabolism and Excretion : Limited data is available regarding its metabolic pathways and elimination routes in humans, but studies in rats have provided insights into its excretion profiles .

Biological Activity and Effects

Antazoline exhibits several biological activities beyond its antihistaminic properties:

- Anticholinergic Effects : As a first-generation antihistamine, antazoline possesses anticholinergic properties that can lead to side effects such as dry mouth and sedation .

- CNS Activity : The drug's ability to penetrate the CNS may contribute to its sedative effects, which are common among first-generation antihistamines .

- Insulin Secretion : Studies indicate that antazoline may act as an imidazoline binding site ligand, potentially inducing insulin secretion in pancreatic tissues of rats .

Case Studies and Clinical Applications

Antazoline is commonly used in clinical settings for:

- Allergic Conjunctivitis : It is frequently combined with naphazoline in eye drop formulations to alleviate symptoms of allergic conjunctivitis .

- Nasal Congestion : As an oral or topical agent, it provides symptomatic relief from nasal congestion due to allergies.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Histamine H1 Antagonism | Blocks histamine-induced effects, relieving allergy symptoms |

| Anticholinergic Effects | May cause sedation and dry mouth due to muscarinic receptor blockade |

| CNS Penetration | Potential for sedation and cognitive effects |

| Insulin Secretion | Induces insulin release in pancreatic tissues (animal studies) |

Research Findings

Recent studies have highlighted both the therapeutic benefits and potential risks associated with prolonged use of first-generation antihistamines like antazoline. A notable study linked higher cumulative use of these agents with an increased risk of Alzheimer's disease in older adults, attributed to their anticholinergic activity .

Moreover, pharmacokinetic studies have demonstrated that antazoline can significantly alter the pharmacodynamics of other drugs when co-administered, indicating the need for careful management in polypharmacy scenarios .

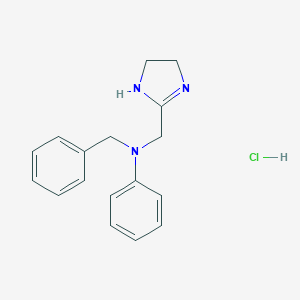

特性

IUPAC Name |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;/h1-10H,11-14H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKDMSRRIBZZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91-75-8 (Parent) | |

| Record name | Antazoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047782 | |

| Record name | Antazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855763 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2508-72-7 | |

| Record name | Antazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2508-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antazoline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP8Q8F72JH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。